molecular formula C9H11NO3 B13927877 Methyl 5-cyclobutylisoxazole-3-carboxylate

Methyl 5-cyclobutylisoxazole-3-carboxylate

Cat. No.: B13927877
M. Wt: 181.19 g/mol
InChI Key: WPLITCLMXVXZLV-UHFFFAOYSA-N
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Description

Methyl 5-cyclobutylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyclobutylisoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often include the use of nitrile oxides and olefins or methyl crotonate derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyclobutylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 5-cyclobutylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5-cyclobutyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-12-9(11)7-5-8(13-10-7)6-3-2-4-6/h5-6H,2-4H2,1H3

InChI Key

WPLITCLMXVXZLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2CCC2

Origin of Product

United States

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